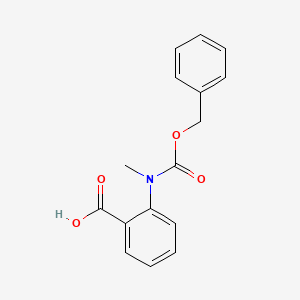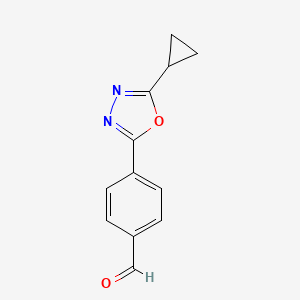
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Métodos De Preparación
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include carbonyl diimidazoles, piperidine, and malonic acid . Major products formed from these reactions include cinnamic acid derivatives and other substituted oxadiazoles .
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells . Additionally, it has been explored for its antibacterial, antiviral, and anti-inflammatory properties . In the field of biology, it has been used as a tool to study the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and proteins involved in cellular processes . For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparación Con Compuestos Similares
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde can be compared with other similar compounds, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles . These compounds share similar structural features but may differ in their biological activities and applications. For instance, while 1,2,4-oxadiazoles are known for their antibacterial and antiviral properties, 1,3,4-oxadiazoles have been extensively studied for their anticancer and anti-inflammatory activities .
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-7-8-1-3-9(4-2-8)11-13-14-12(16-11)10-5-6-10/h1-4,7,10H,5-6H2 |
Clave InChI |
QMPQDBSWAAZICU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NN=C(O2)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15316877.png)
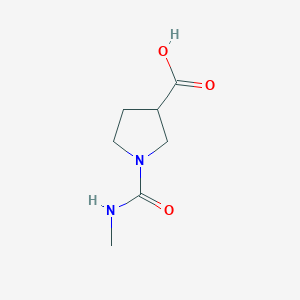
![3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B15316894.png)

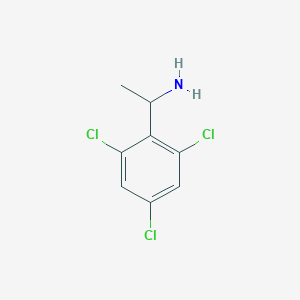
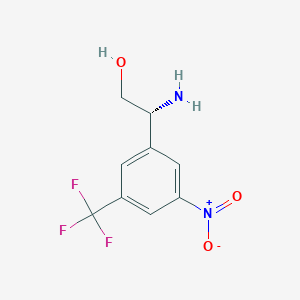

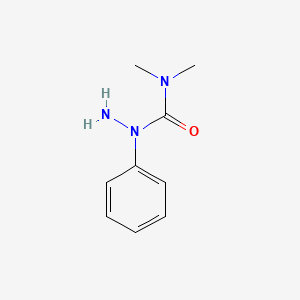
![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)
![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)

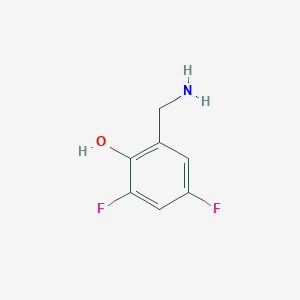
![Spiro[2.4]heptan-4-ylmethanamine](/img/structure/B15316953.png)
